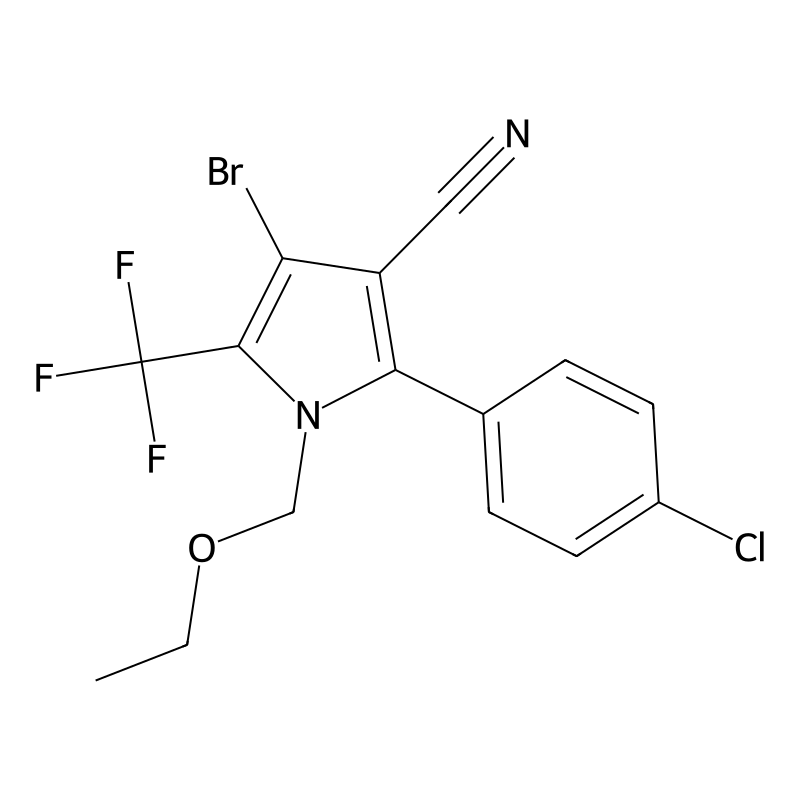

Chlorfenapyr

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubities at 25 °C. [Table#7120]

Solubities in water at 25 °C. [Table#7121]

Synonyms

Canonical SMILES

Discovery and Mode of Action

Chlorfenapyr's discovery stemmed from research on natural products with insecticidal properties. In the 1960s, scientists identified pyrrolnitrin, a molecule containing a pyrrole ring, exhibiting antibacterial activity []. This discovery served as the lead compound for developing new fungicides, ultimately leading to the creation of chlorfenapyr []. Chlorfenapyr's insecticidal action disrupts the normal functioning of insect muscles by affecting a specific chloride channel []. This unique mode of action differentiates it from other commonly used insecticides, making it valuable for managing insecticide resistance [].

Insecticidal Properties and Applications

Research has shown chlorfenapyr to be a broad-spectrum insecticide with both contact and ingestion effects on target insects []. This makes it effective against a wide range of pests, including termites, flies, and various agricultural crop pests [, ]. Studies have demonstrated its efficacy in controlling houseflies, a significant vector of disease in livestock and poultry farms []. Furthermore, chlorfenapyr shows promise as a replacement for pyrethroids, which are facing increasing resistance in mosquito populations, in the development of next-generation insecticide-treated bed nets for malaria prevention [].

Chlorfenapyr is a synthetic compound classified as a pro-insecticide, primarily utilized for its insecticidal properties. It is derived from the pyrrole class of compounds and functions by disrupting mitochondrial oxidative phosphorylation in insects. This disruption leads to reduced adenosine triphosphate production, ultimately resulting in cellular death. Chlorfenapyr is particularly effective against pests that have developed resistance to traditional organophosphate insecticides, making it a valuable tool in integrated pest management strategies .

The active metabolite, CL 303268, disrupts energy production in the target organism by uncoupling oxidative phosphorylation in the mitochondria. This process inhibits the production of adenosine triphosphate (ATP), the cell's primary energy source, leading to cellular dysfunction and ultimately death [, ].

Physical and Chemical Properties

Chlorfenapyr is considered slightly hazardous according to the World Health Organization (WHO) classification []. However, it's important to exercise caution when handling this compound due to the following:

- Moderate acute toxicity: Chlorfenapyr exhibits moderate acute toxicity through oral and dermal exposure routes [].

- Potential skin and eye irritation: Direct contact with chlorfenapyr may cause skin and eye irritation [].

- Environmental considerations: While chlorfenapyr has low mammalian toxicity, it can be toxic to some beneficial insects and aquatic organisms []. Proper handling and disposal procedures are crucial to minimize environmental impact.

Chlorfenapyr exhibits significant biological activity as an insecticide. Its mode of action involves disrupting mitochondrial function, leading to decreased energy production and promoting programmed cell death in target organisms. The compound has shown efficacy against various pests, including those resistant to conventional insecticides . Notably, chlorfenapyr does not exhibit cross-resistance with neurotoxic insecticides, making it an effective alternative in pest control .

In terms of toxicity to non-target organisms, chlorfenapyr has been associated with adverse effects on mammalian cells, including hepatotoxicity and potential neurotoxic effects. Clinical presentations of chlorfenapyr poisoning can include high fever, altered mental status, and respiratory failure .

The synthesis of chlorfenapyr typically involves several steps, utilizing various reagents such as N-diisopropylamine and phosphoryl chloride. A common synthetic route includes:

- Starting Materials: N-diisopropylamine and diethyloxymethane.

- Reagents: Phosphoryl chloride and dimethylformamide.

- Process: The reaction proceeds under controlled conditions to yield chlorfenapyr with a focus on minimizing the use of hazardous materials and optimizing yield .

This method has been noted for its efficiency and reduced environmental impact compared to earlier synthetic routes that involved more toxic reagents.

Chlorfenapyr is primarily used as an insecticide in agricultural settings. Its applications include:

- Crop Protection: Effective against a wide range of agricultural pests.

- Ornamental Plants: Used in greenhouse settings for ornamental crops.

- Integrated Pest Management: Employed in strategies targeting resistant pest populations .

Due to its unique mode of action, chlorfenapyr has become an integral part of pest control programs aimed at sustainable agriculture.

Research into the interactions of chlorfenapyr with other compounds has revealed insights into its metabolic pathways and potential synergistic effects when combined with other insecticides. Studies indicate that certain cytochrome P450 enzymes play a crucial role in its metabolism, affecting its efficacy and toxicity profiles . Furthermore, interaction studies have shown that chlorfenapyr can enhance the toxicity of other pesticides when used in combination, particularly against resistant pest populations.

Chlorfenapyr belongs to a class of compounds that includes various other insecticides with similar modes of action or chemical structures. Notable similar compounds include:

- Dioxapyrrolomycin: Shares structural similarities but exhibits different toxicity profiles.

- Tralopyril: A direct metabolite of chlorfenapyr with enhanced toxicity.

- Fipronil: Another insecticide that disrupts neurotransmission but operates through a different mechanism.

- Abamectin: Acts on the nervous system of insects but is chemically distinct from chlorfenapyr.

Comparison TableCompound Chemical Class Mode of Action Unique Features Chlorfenapyr Pyrrole Uncouples oxidative phosphorylation Pro-insecticide; metabolized to tralopyril Dioxapyrrolomycin Pyrrole Inhibits mitochondrial function High insecticidal activity Tralopyril Pyrrole Uncouples oxidative phosphorylation More toxic than chlorfenapyr Fipronil Phenylpyrazole GABA receptor antagonist Neurotoxic; different mechanism Abamectin Avermectin Inhibits neurotransmission Broad-spectrum activity

| Compound | Chemical Class | Mode of Action | Unique Features |

|---|---|---|---|

| Chlorfenapyr | Pyrrole | Uncouples oxidative phosphorylation | Pro-insecticide; metabolized to tralopyril |

| Dioxapyrrolomycin | Pyrrole | Inhibits mitochondrial function | High insecticidal activity |

| Tralopyril | Pyrrole | Uncouples oxidative phosphorylation | More toxic than chlorfenapyr |

| Fipronil | Phenylpyrazole | GABA receptor antagonist | Neurotoxic; different mechanism |

| Abamectin | Avermectin | Inhibits neurotransmission | Broad-spectrum activity |

Chlorfenapyr's unique position arises from its dual role as a pro-insecticide and its metabolic activation into a more potent form, distinguishing it from other compounds within its class .

Chlorfenapyr synthesis involves two primary synthetic routes, both utilizing 4-bromopyrrole (tralopyril) as the key intermediate [1]. The selection of synthetic pathway depends on economic considerations, environmental impact, and production scale requirements.

Primary Synthetic Route: Chloromethyl Ethyl Ether Method

The first and most widely adopted industrial route employs 4-bromopyrrole and chloromethyl ethyl ether as primary raw materials [1]. This condensation reaction utilizes inorganic bases such as sodium carbonate or potassium carbonate as deacidification reagents [1]. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrrole nitrogen attacks the chloromethyl ether under basic conditions.

Research optimization studies have demonstrated that this route achieves high synthesis yields and product purity, making it suitable for industrial production [1]. The process advantages include operational simplicity and consistently high yields. However, significant limitations exist, including the difficulty in procuring commercial chloromethyl ether and its classification as a carcinogenic substance, which creates substantial health hazards for production personnel [1].

Alternative Synthetic Route: Vilsmeier Reagent Method

The second synthetic pathway utilizes 4-bromopyrrole in combination with diethyloxymethane, phosphoryl chloride, and dimethylformamide under organic base catalysis [1]. This approach involves the formation of a Vilsmeier reagent through the reaction of phosphoryl chloride with dimethylformamide, followed by the preparation of chloromethyl ether from diethyloxymethane chlorination [1].

Cyanamid researchers developed this methodology using triethylamine as the catalytic base, while BASF further refined the process employing N-ethyl-N,N-diisopropylamine, achieving high product yields [1]. This route addresses the carcinogen exposure concerns by eliminating strong carcinogenic substances like chlorodimethyl ether [1]. However, the process generates substantial amounts of dimethylformamide and phosphate-containing wastewater, creating environmental treatment challenges and increased production costs [1].

Optimization Strategies for Arylpyrrolonitrile Synthesis

The synthesis of the key intermediate arylpyrrolonitrile has undergone significant optimization developments [1]. Most contemporary research utilizes para-chlorophenylglycine as the starting material, which undergoes methylation with various trifluoroacetic reagents including trifluoroacetic anhydride, ethyl trifluoroacetate, trifluoroacetic acid, or other trifluoroacetic compounds [1] [2].

Xu's optimization modifications focused on reaction solvent system changes and acid binding agent utilization, resulting in dramatically improved bromination reaction rates with product yields exceeding 90 percent [1] [2]. Building upon this work, Fu discovered that substituting trifluoroacetic acid and diethoxymethane for trifluoroacetic anhydride and dibromomethane could reduce reaction costs by approximately 75 percent while eliminating methylethyl carcinogen usage, significantly improving both economic benefits and production safety [1] [2].

Key Reaction Mechanisms in Pyrrole Cyclization

Mechanistic Pathway of Arylpyrrolonitrile Formation

The cyclization mechanism for arylpyrrolonitrile formation involves a multi-step process beginning with para-chlorophenylglycine activation [1] [2]. The initial step involves acylation of the glycine amino group with trifluoroacetic anhydride or related reagents, forming an activated intermediate. This intermediate undergoes lactonization, creating a cyclic structure that subsequently participates in pyrrole ring formation through cyclization processes [1] [2].

The cyclization proceeds through intramolecular nucleophilic attack, where the nitrogen atom forms the pyrrole ring through reaction with the activated carbonyl carbon. The mechanism involves tautomerization steps that stabilize the pyrrole aromatic system, with the trifluoromethyl group providing electronic stabilization of the final product [1] [2].

Phosphorus Trichloride Catalyzed Cyclization

Advanced synthetic methodologies employ phosphorus trichloride as a catalytic agent to enhance cyclization efficiency [1] [2]. The phosphorus trichloride functions as a Lewis acid catalyst, activating the carbonyl groups and facilitating the intramolecular cyclization reaction. This catalytic approach improves reaction rates and yields while maintaining product purity.

The mechanism involves coordination of phosphorus trichloride to the carbonyl oxygen, increasing the electrophilicity of the carbon center and promoting nucleophilic attack by the nitrogen atom. The subsequent cyclization forms the pyrrole ring with concurrent elimination of water and other byproducts [1] [2].

Alternative Cyclization Mechanisms

Research has identified several alternative cyclization pathways for pyrrole ring formation . Palladium-catalyzed cascade carbon-carbon coupling and cyclization reactions provide efficient synthetic routes to substituted pyrrole-3-carbonitriles . These mechanisms involve transmetallation, aryl insertion into nitrile groups, and tautomerization-driven cyclization processes .

The palladium acetate catalyzed coupling between 4-oxo-4-arylbutanenitriles and arylboronic acids proceeds through carbon-carbon bond formation followed by intramolecular carbon-nitrogen cyclization to form the pyrrole ring . This methodology tolerates electron-withdrawing groups including chlorine and trifluoromethyl substituents, making it suitable for chlorfenapyr precursor synthesis .

Physicochemical Properties and Stability Analysis

Fundamental Physical Properties

Chlorfenapyr exhibits distinctive physicochemical characteristics that influence its synthetic processing and application properties. The compound presents as a light tan to light yellow crystalline solid with a molecular formula of C₁₅H₁₁BrClF₃N₂O and molecular weight of 407.6 grams per mole [4] [5] [6]. The melting point ranges from 100.0 to 102.3 degrees Celsius, determined through Organisation for Economic Co-operation and Development Method 102 and European Community Annex V Method A.2 [4] [7].

The compound demonstrates a relatively high boiling point of 443.5 ± 45.0 degrees Celsius at 760 millimeters of mercury pressure, indicating substantial intermolecular forces and thermal stability [8]. The density of 1.5 ± 0.1 grams per cubic centimeter reflects the presence of halogen atoms (bromine and chlorine) which contribute to the molecular mass and packing efficiency [8].

Solubility Characteristics and Partition Behavior

Chlorfenapyr exhibits extremely low water solubility, with values ranging from 0.11 to 0.14 milligrams per liter at 25 degrees Celsius across various pH conditions [4] [7]. This low aqueous solubility results from the highly lipophilic nature of the molecule, containing multiple halogen substituents and aromatic systems.

The compound demonstrates significantly higher solubility in organic solvents, with dichloromethane showing the highest solubility at 141 grams per 100 milliliters, followed by acetone at 114 grams per 100 milliliters [4]. The octanol-water partition coefficient (log P) of 4.83 confirms the highly lipophilic character of chlorfenapyr, indicating strong partitioning into organic phases [4] [7].

Notably, the solubility characteristics remain essentially unchanged across pH ranges from 4 to 10, consistent with the absence of ionizable functional groups in the molecular structure [4] [7]. This pH-independent behavior simplifies formulation considerations and environmental fate predictions.

Thermal and Chemical Stability Profile

Chlorfenapyr demonstrates excellent thermal stability under normal storage conditions, remaining stable at 25 degrees Celsius for 24 months, at 37 degrees Celsius for 12 months, and at 45 degrees Celsius for 3 months [4] [9]. The decomposition temperature of approximately 183 degrees Celsius, determined through OPPTS 830.6316 methodology, indicates substantial thermal stability for typical processing operations [7] [9].

The compound exhibits remarkable hydrolytic stability, showing no degradation under hydrolysis conditions at pH 4, 7, and 9 at 50 degrees Celsius [7] [10]. This stability across the entire environmental pH range indicates that hydrolytic degradation is not a significant degradation pathway under normal environmental conditions.

However, chlorfenapyr shows susceptibility to photodegradation under simulated sunlight conditions, with half-lives of 5 to 8 days at pH 5, 7, and 9 [7] [10]. This photolytic degradation represents the primary degradation mechanism under environmental exposure conditions [11]. The photocatalytic degradation follows pseudo-first-order kinetics and involves multiple degradation pathways including aliphatic ether group cleavage and debromination reactions [11].

Vapor Pressure and Volatility Characteristics

Chlorfenapyr exhibits extremely low vapor pressure, measured at 5.40 × 10⁻⁶ pascals at 25 degrees Celsius through OPPTS 830.7950 and European Community Annex V Method A.4 [7]. This low volatility characteristic results from the high molecular weight and extensive intermolecular interactions, including halogen bonding and π-π stacking interactions between aromatic systems.

The low vapor pressure has significant implications for environmental fate and application methodology, indicating minimal volatilization losses during storage and application. This property contributes to the compound's persistence in environmental matrices and reduces atmospheric transport potential.

Protonophore Activity and Membrane Interactions

The primary biochemical mode of action of chlorfenapyr centers on its ability to function as a mitochondrial uncoupler through protonophore activity. Following metabolic activation, the compound disrupts the fundamental energy-transducing mechanisms of cellular respiration by interfering with the proton gradient across the inner mitochondrial membrane [1] [2] [3].

The active metabolite tralopyril (CL303268) exhibits classical protonophore characteristics with a pKa value of 7.6 and LogP value of 5.0, positioning it optimally for transmembrane proton transport [4] [5]. These physicochemical properties enable the compound to exist in both protonated and deprotonated forms at physiological pH, facilitating the cyclical transport of protons across the lipid bilayer of the inner mitochondrial membrane [6] [7].

The uncoupling mechanism operates through a sophisticated cycle whereby the lipophilic weak acid form of tralopyril binds protons in the intermembrane space (lower pH environment) and subsequently diffuses across the inner mitochondrial membrane. Upon reaching the mitochondrial matrix (higher pH environment), the compound releases the proton and returns to its anionic form, which then traverses back across the membrane to complete the futile cycle [8] [9].

Metabolic Activation Pathway

Chlorfenapyr functions as a pro-insecticide requiring oxidative removal of the N-ethoxymethyl group by mixed function oxidases to produce the active metabolite tralopyril [2] [5]. This metabolic activation occurs primarily through cytochrome P450-mediated N-dealkylation, converting the relatively inactive parent compound into a potent mitochondrial toxin [10] [11].

The conversion process demonstrates significant species specificity, with increased metabolic activity in resistant insect populations actually enhancing the compound's efficacy. This phenomenon occurs because enhanced cytochrome P450 expression, typically associated with insecticide resistance, paradoxically increases the bioactivation of chlorfenapyr to its toxic metabolite [11] [12].

Research utilizing mosquito P450 enzymes has demonstrated that specific cytochrome P450 isoforms, including CYP6P3, CYP9J5, and CYP9K1 from Anopheles gambiae, actively metabolize chlorfenapyr to tralopyril with varying catalytic efficiencies. The kinetic parameter Kcat/KM values range from 0.03 to 0.66 μM⁻¹min⁻¹, indicating substantial enzymatic conversion capacity [10].

Cellular Energy Depletion

The mitochondrial uncoupling action of chlorfenapyr leads to profound disruption of cellular energy homeostasis. The compound prevents the synthesis of adenosine triphosphate (ATP) by dissipating the proton-motive force required for ATP synthase function, while simultaneously stimulating oxygen consumption and substrate oxidation [1] [2] [3].

This uncoupling results in the conversion of potential chemical energy into heat rather than the formation of high-energy phosphate bonds. Affected cells experience rapid depletion of ATP stores, leading to metabolic crisis and eventual cell death, particularly in tissues with high energy demands such as nervous tissue, cardiac muscle, and skeletal muscle [3] [13].

Studies in human hepatocytes have demonstrated that chlorfenapyr promotes the expression of cellular oxidative stress factors, including the Bax/Bcl-2 ratio, leading to cytochrome c release into the cytoplasm and activation of caspase pathways. These molecular events culminate in programmed cell death through mitochondria-mediated apoptosis [1].

ATP Synthase Inhibition Dynamics

Direct and Indirect Inhibitory Effects

While chlorfenapyr primarily operates through protonophore activity, emerging evidence suggests additional mechanisms involving direct or indirect interference with ATP synthase function. The compound's ability to eliminate the proton gradient effectively renders ATP synthase non-functional, as the enzyme requires a substantial proton-motive force to drive the rotary catalysis mechanism [14] [15].

The ATP synthase complex, consisting of the F₁ catalytic domain and Fₒ membrane-embedded proton channel, becomes effectively paralyzed when the transmembrane proton gradient is dissipated. Under normal conditions, the enzyme requires a proton gradient of approximately 180 millivolts to function efficiently, with the matrix pH maintained at 7.9 and the intermembrane space pH around 6.0 [16].

Research comparing chlorfenapyr's effects with other ATP synthase inhibitors reveals distinct mechanistic differences. Unlike oligomycin, which directly blocks the Fₒ proton channel, or classical inhibitors such as efrapeptin and aurovertin that interfere with the F₁ catalytic site, chlorfenapyr eliminates the driving force for ATP synthesis rather than blocking the enzyme directly [17] [18].

Kinetic Parameters of Inhibition

The inhibition of ATP synthesis by chlorfenapyr follows concentration-dependent kinetics related to the degree of mitochondrial uncoupling achieved. At low concentrations, partial uncoupling occurs with corresponding reduction in ATP synthesis efficiency, while higher concentrations result in complete cessation of ATP production [9] [19].

Experimental evidence demonstrates that the inhibition of ATP synthesis is reversible upon removal of the uncoupler, indicating that the primary effect involves dissipation of the driving force rather than irreversible enzyme damage. However, prolonged exposure can lead to secondary effects including mitochondrial swelling, membrane damage, and permanent loss of coupling capacity [3] [20].

The relationship between uncoupler concentration and ATP synthesis inhibition follows a sigmoidal curve, with a threshold concentration required for detectable effects and saturation occurring at higher concentrations. This relationship reflects the stoichiometric requirements for proton gradient dissipation and the reserve capacity of mitochondrial coupling mechanisms [21] [8].

Comparative Enzyme Kinetics

Detailed kinetic analysis reveals that chlorfenapyr-induced ATP synthase inhibition differs substantially from that produced by other mitochondrial toxins. Unlike rotenone (Complex I inhibitor) or antimycin A (Complex III inhibitor), which block electron transport while preserving ATP synthase structure, chlorfenapyr maintains electron flow while eliminating the coupling mechanism [22] [23].

The temporal dynamics of ATP depletion following chlorfenapyr exposure demonstrate a characteristic pattern involving initial rapid consumption of existing ATP stores followed by complete inability to regenerate ATP through oxidative phosphorylation. This biphasic response reflects both the immediate uncoupling effect and the subsequent cellular adaptation attempts [1] [13].

Comparative studies with other uncouplers such as 2,4-dinitrophenol (DNP) and carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) reveal similar general mechanisms but distinct potencies and cellular specificity patterns. Chlorfenapyr demonstrates particular effectiveness in insect systems due to the metabolic activation requirement and species-specific enzyme expression patterns [11] [8].

Comparative Analysis with Other Protonophore Insecticides

Mechanistic Classification and Distinctions

Chlorfenapyr belongs to a specialized class of protonophore insecticides that distinguish themselves from classical uncouplers through their requirement for metabolic activation and their selective toxicity toward target organisms. This contrasts sharply with broad-spectrum uncouplers such as DNP and FCCP, which exhibit immediate protonophore activity and lack species selectivity [6] [7] [8].

The protonophore classification encompasses several distinct chemical families, each with unique characteristics affecting their biological activity. Classical uncouplers such as DNP (pKa 4.0, LogP 1.67) and CCCP (pKa 6.2, LogP 2.9) function as immediate protonophores with broad biological activity, while chlorfenapyr requires enzymatic activation to achieve its protonophore characteristics [24] [21].

Recent advances in protonophore research have identified novel compounds such as BAM15, which demonstrates mitochondria-selective uncoupling activity through interactions with specific membrane proteins including the adenine nucleotide carrier (AAC) and uncoupling protein 1 (UCP1). This selective mechanism reduces off-target effects while maintaining potent mitochondrial uncoupling activity [8] [25].

Structural Activity Relationships

The structural requirements for effective protonophore activity involve three critical components: an acid-dissociable group, a bulky hydrophobic moiety, and strong electron-withdrawing groups. Chlorfenapyr's active metabolite tralopyril exemplifies these requirements with its pyrrole nitrogen providing the acidic proton, the substituted aromatic rings conferring lipophilicity, and the trifluoromethyl and halogen substituents serving as electron-withdrawing groups [7] [5].

Comparative analysis of protonophore structures reveals that optimal uncoupling activity requires pKa values between 6.0 and 8.0, combined with LogP values ranging from 3.0 to 6.0. These parameters ensure appropriate membrane partitioning and proton binding characteristics under physiological conditions [4] [7].

The pyrrole structure of tralopyril provides unique advantages compared to phenolic uncouplers such as DNP. The aromatic heterocycle allows for enhanced charge delocalization while maintaining appropriate lipophilicity for membrane traversal. Additionally, the electron-withdrawing substituents stabilize the anionic form, facilitating the protonophore cycle [2] [4].

Efficacy and Selectivity Comparisons

Chlorfenapyr demonstrates superior selectivity for insect targets compared to classical protonophores, primarily due to its pro-insecticide nature and the species-specific expression patterns of activating enzymes. This selectivity reduces mammalian toxicity while maintaining potent insecticidal activity [10] [11].

The effective concentration ranges for various protonophores differ significantly, with chlorfenapyr active at 1-100 μM concentrations in insect systems, while FCCP and CCCP demonstrate activity at 0.1-10 μM and 0.5-10 μM ranges respectively. These differences reflect variations in membrane penetration, protein interactions, and metabolic stability [11] [21].

Resistance development patterns also distinguish chlorfenapyr from other protonophores. While insects can develop resistance to conventional insecticides through enhanced detoxification, the same metabolic mechanisms that confer resistance to other compounds often enhance chlorfenapyr activation, creating a paradoxical situation where resistance mechanisms increase susceptibility [10] [11].

Purity

Physical Description

Color/Form

White solid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

log Kow = 4.83

Odor

Decomposition

Appearance

Melting Point

MP: 91-92 °C

Storage

UNII

GHS Hazard Statements

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Chlorfenapyr is a member of a new class of chemicals- the pyrroles. The compound is a pro-insecticide, i.e. the biological activity depends on its activation to another chemical. Oxidative removal of the N-ethoxymethyl group of chlorfenapyr by mixed function oxidases forms the compound CL 303268. CL 303268 uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of production of ATP, cellular death, and ultimately organism mortality.

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Radioactive chlorfenapyr was administered to rats by oral gavage at dose levels of 20 mg/kg/day as a single dose or following a 14-day pre-treatment with non-radioactive chlorfenapyr, or at 200 mg/kg as a single dose. Based on the metabolites identified, the major deposition route of orally administered chlorfenapyr is fecal excretion of unaltered parent compound. The two rings of the molecule are not cleaved. Metabolites are excreted primarily in urine; accumulation in tissues is minimal.

Metabolism Metabolites

[2-Pyrrole-14C]CL 303,630 or [Phenyl-(U)-14C]CL 303,630 (radiochemical,purity: 99-100%, S.A. 134.7 uCi/mg and 411.4 uCi/mg, respectively) and nonlabeled CL 303,630 (...98.8% purity) were suspended in 0.5% (w/w) CMC solution and administered via gavage to 5 rats/sex as single doses of 20.7 or 206.7 mg/kg and as multiple oral doses: pretreat 5 rats/sex daily with nonlabeled CL 303,630 for 14 days prior to pulsing with 20.5 mg/kg [2-Pyrrole-14C]CL 303,630 or [Phenyl-(U)-14C]CL 303,630. Regardless of treatment regimen, 14C CL 303,630 was eliminated mainly by the fecal route. By 48 hours, 70.4-91.4% and 3.9-9.7% of the administered radioactivity was detected in feces and urine, respectively. Blood and tissue concentrations were higher in females than in males indicating that there are substantial sex-related differences. The excreted fecal residue was mainly unchanged parent compound plus minor N-dealkylated, debrominated, and hydroxylated oxidation products. Absorbed CL 303,630 was extensively metabolized in tissues and urine by N-dealkylation, debromination, ring hydroxylation, and conjugation.

AC 303,268, and its further degradation products, is a common metabolites of chlorfenapyr found in studies with vertebrates ... Urinary metabolites /from an oral dose admin in rats/ included products of N-alkoxy side chain oxidation and removal (eg, AC 303,268) and ring hydroxylation products and their conjugates. Similar results were obtained with goats and hens. In fish and soil, debromination is observed as an additional metabolic route.

Organic nitriles are converted into cyanide ions through the action of cytochrome P450 enzymes in the liver. Cyanide is rapidly absorbed and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Use Classification

General Manufacturing Information

Chlorfenapyr ... was developed by structural modification of a microbial natural product, dioxapyrrolomycin ...

Analytic Laboratory Methods

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Interactions

Dates

2: Oxborough RM, N'Guessan R, Jones R, Kitau J, Ngufor C, Malone D, Mosha FW, Rowland MW. The activity of the pyrrole insecticide chlorfenapyr in mosquito bioassay: towards a more rational testing and screening of non-neurotoxic insecticides for malaria vector control. Malar J. 2015 Mar 24;14:124. doi: 10.1186/s12936-015-0639-x. PubMed PMID: 25879231; PubMed Central PMCID: PMC4390098.

3: Huang JX, Liu CY, Lu DH, Chen JJ, Deng YC, Wang FH. Residue behavior and risk assessment of mixed formulation of imidacloprid and chlorfenapyr in chieh-qua under field conditions. Environ Monit Assess. 2015 Oct;187(10):650. doi: 10.1007/s10661-015-4846-2. Epub 2015 Sep 28. PubMed PMID: 26412080.

4: Verma V, Elamathi N, Velamuri PS, Sreehari U, Agrawal OP, Raghavendra K. Chlorfenapyr: irritant effect compared to other insecticides and its intrinsic toxicity in multiple-insecticide-susceptible and -resistant Anopheles stephensi (Diptera: Culicidae). J Vector Borne Dis. 2015 Mar;52(1):99-103. PubMed PMID: 25815874.

5: Ku JE, Joo YS, You JS, Chung SP, Lee HS. A case of survival after chlorfenapyr intoxication with acute pancreatitis. Clin Exp Emerg Med. 2015 Mar 31;2(1):63-66. eCollection 2015 Mar. PubMed PMID: 27752575; PubMed Central PMCID: PMC5052853.

6: Ngufor C, Critchley J, Fagbohoun J, N'Guessan R, Todjinou D, Rowland M. Chlorfenapyr (A Pyrrole Insecticide) Applied Alone or as a Mixture with Alpha-Cypermethrin for Indoor Residual Spraying against Pyrethroid Resistant Anopheles gambiae sl: An Experimental Hut Study in Cove, Benin. PLoS One. 2016 Sep 2;11(9):e0162210. doi: 10.1371/journal.pone.0162210. eCollection 2016. PubMed PMID: 27588945; PubMed Central PMCID: PMC5010291.

7: N'Guessan R, Ngufor C, Kudom AA, Boko P, Odjo A, Malone D, Rowland M. Mosquito nets treated with a mixture of chlorfenapyr and alphacypermethrin control pyrethroid resistant Anopheles gambiae and Culex quinquefasciatus mosquitoes in West Africa. PLoS One. 2014 Feb 3;9(2):e87710. doi: 10.1371/journal.pone.0087710. eCollection 2014. PubMed PMID: 24498360; PubMed Central PMCID: PMC3912058.

8: Ullah S, Shah RM, Shad SA. Genetics, realized heritability and possible mechanism of chlorfenapyr resistance in Oxycarenus hyalinipennis (Lygaeidae: Hemiptera). Pestic Biochem Physiol. 2016 Oct;133:91-96. doi: 10.1016/j.pestbp.2016.02.007. Epub 2016 Feb 23. PubMed PMID: 27742367.

9: Lee J, Lee JH, Baek JM, Lee DS, Park IY, Won JM, Sung KY. Toxicity from intra-abdominal injection of chlorfenapyr. Case Rep Emerg Med. 2013;2013:425179. doi: 10.1155/2013/425179. Epub 2013 Apr 16. PubMed PMID: 23691373; PubMed Central PMCID: PMC3652055.

10: Al-Sarar AS, Abobakr Y, Bayoumi AE, Hussein HI. Cytotoxic and genotoxic effects of abamectin, chlorfenapyr, and imidacloprid on CHOK1 cells. Environ Sci Pollut Res Int. 2015 Nov;22(21):17041-52. doi: 10.1007/s11356-015-4927-3. Epub 2015 Jul 1. PubMed PMID: 26122579.

11: Kang C, Kim DH, Kim SC, Kim DS. A patient fatality following the ingestion of a small amount of chlorfenapyr. J Emerg Trauma Shock. 2014 Jul;7(3):239-41. doi: 10.4103/0974-2700.136874. PubMed PMID: 25114438; PubMed Central PMCID: PMC4126128.

12: Tharaknath VR, Prabhakar YV, Kumar KS, Babu NK. Clinical and radiological findings in chlorfenapyr poisoning. Ann Indian Acad Neurol. 2013 Apr;16(2):252-4. doi: 10.4103/0972-2327.112486. PubMed PMID: 23956576; PubMed Central PMCID: PMC3724086.

13: N'Guessan R, Odjo A, Ngufor C, Malone D, Rowland M. A Chlorfenapyr Mixture Net Interceptor® G2 Shows High Efficacy and Wash Durability against Resistant Mosquitoes in West Africa. PLoS One. 2016 Nov 16;11(11):e0165925. doi: 10.1371/journal.pone.0165925. eCollection 2016. PubMed PMID: 27851828; PubMed Central PMCID: PMC5112870.

14: Baek BH, Kim SK, Yoon W, Heo TW, Lee YY, Kang HK. Chlorfenapyr-Induced Toxic Leukoencephalopathy with Radiologic Reversibility: A Case Report and Literature Review. Korean J Radiol. 2016 Mar-Apr;17(2):277-80. doi: 10.3348/kjr.2016.17.2.277. Epub 2016 Mar 2. Review. PubMed PMID: 26957914; PubMed Central PMCID: PMC4781768.

15: Athanassiou CG, Kavallieratos NG, Arthur FH, Throne JE. Residual efficacy of chlorfenapyr for control of stored-product psocids (Psocoptera). J Econ Entomol. 2014 Apr;107(2):854-9. PubMed PMID: 24772570.

16: Peterson CJ, Davis RW. Mobility, longevity and activity of chlorfenapyr in soils treated at a termiticidal rate. Pest Manag Sci. 2013 Jan;69(1):88-92. doi: 10.1002/ps.3366. Epub 2012 Nov 5. PubMed PMID: 23129480.

17: Oxborough RM, Kitau J, Matowo J, Feston E, Mndeme R, Mosha FW, Rowland MW. ITN mixtures of chlorfenapyr (Pyrrole) and alphacypermethrin (Pyrethroid) for control of pyrethroid resistant Anopheles arabiensis and Culex quinquefasciatus. PLoS One. 2013;8(2):e55781. doi: 10.1371/journal.pone.0055781. Epub 2013 Feb 7. Erratum in: PLoS One. 2014;9(1). doi:10.1371/annotation/9c1e150f-b310-45b9-b835-220e15489781. PubMed PMID: 23409042; PubMed Central PMCID: PMC3567122.

18: Abdel Ghani SB, Abdallah OI. Method validation and dissipation dynamics of chlorfenapyr in squash and okra. Food Chem. 2016 Mar 1;194:516-21. doi: 10.1016/j.foodchem.2015.08.053. Epub 2015 Aug 18. PubMed PMID: 26471587.

19: Raghavendra K, Barik TK, Bhatt RM, Srivastava HC, Sreehari U, Dash AP. Evaluation of the pyrrole insecticide chlorfenapyr for the control of Culex quinquefasciatus Say. Acta Trop. 2011 Apr;118(1):50-5. doi: 10.1016/j.actatropica.2011.02.001. Epub 2011 Feb 17. PubMed PMID: 21315680.

20: Ma Q, Liu Y, Zhang P, Li Y, Xiong L, Wang Q. Design, synthesis, and biological evaluation of various α-substituted benzylpyrroles based on the structures of insecticidal chlorfenapyr and natural pyrrolomycins. J Agric Food Chem. 2014 Jul 2;62(26):6072-81. doi: 10.1021/jf501377t. Epub 2014 Jun 19. PubMed PMID: 24914855. ^p